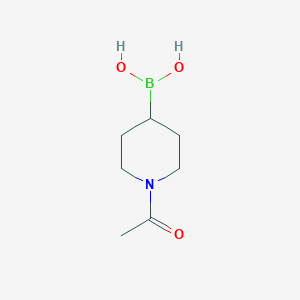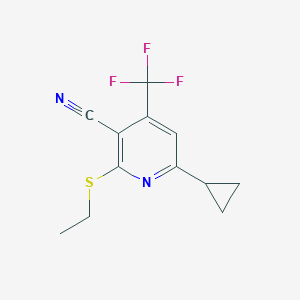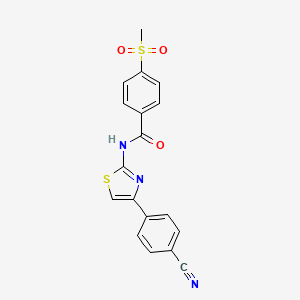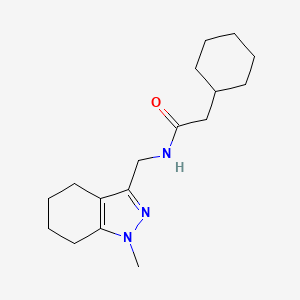
N-(4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of related compounds involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of “N-(4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” includes a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include intramolecular cyclization . Further details about specific reactions involving this compound are not available in the search results.Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition for Cancer Treatment
Compounds such as MGCD0103, an orally active histone deacetylase (HDAC) inhibitor, have been discovered and show promise in cancer treatment. These inhibitors work by selectively inhibiting HDACs, leading to cancer cell cycle arrest and apoptosis, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).
Halogenation in Organic Synthesis
Halogenation techniques, including the use of N-halosuccinimide and acidic catalysts, have been utilized for the ring halogenations of polyalkylbenzenes. These methods allow for the selective introduction of halogen atoms into organic molecules, which is a critical step in the synthesis of many pharmaceuticals and agrochemicals (Bovonsombat & Mcnelis, 1993).
Electrophoretic Separation for Quality Control
The nonaqueous capillary electrophoretic separation technique has been developed for substances like imatinib mesylate and its related compounds. This method is crucial for the quality control of pharmaceuticals, ensuring the purity and effectiveness of drugs (Ye et al., 2012).
Antiviral Drug Discovery
Research into antiviral drug discovery has focused on various compounds, including those with bromophenyl groups. These studies aim to find new treatments for viral infections, exploring different chemical structures for their potential to inhibit viral replication or to treat symptoms of viral diseases (De Clercq, 2009).
Synthesis and Characterization of Benzamide Derivatives
The synthesis and characterization of benzamide derivatives, including those with halogenated components, have been explored for their potential applications in medicinal chemistry. These studies often focus on the development of new synthetic methods and the analysis of the compounds' properties (Achugatla et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)24(22,23)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDBTSGLMFINSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid](/img/structure/B2364980.png)

![1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2364983.png)
![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2364984.png)
![5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2364986.png)
![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364988.png)

![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride](/img/structure/B2364990.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2364997.png)
